(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Description
(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol is a triazole-derived compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a phenyl group at position 1, and a hydroxymethyl (-CH₂OH) group at position 3. This structure positions it as a versatile intermediate in medicinal and synthetic chemistry. Triazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The methanol group at position 4 enhances solubility and provides a reactive site for further functionalization, making this compound a critical precursor for synthesizing bioactive heterocycles .
Properties
IUPAC Name |
(5-methyl-1-phenyltriazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-10(7-14)11-12-13(8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDIMIDEJWWQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the click reaction between an azide and an alkyne, leading to the formation of the triazole ring . The reaction conditions typically involve the use of copper(I) catalysts and can be carried out in aqueous or organic solvents. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. A study demonstrated that derivatives of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol showed significant activity against various bacterial strains. The mechanism is believed to involve the inhibition of specific enzymes that are crucial for microbial survival .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For example, a synthesized derivative demonstrated cytotoxic effects against human breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .
Neuroprotective Effects
Recent findings suggest that this compound may also possess neuroprotective properties. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced neuronal damage and improved cognitive function. This effect is attributed to its ability to modulate oxidative stress and inflammation in neural tissues .
Agricultural Applications
Fungicides
The triazole ring is known for its fungicidal properties. Studies have shown that this compound can effectively inhibit the growth of various plant pathogens, making it a candidate for developing new agricultural fungicides. Field trials demonstrated significant reductions in fungal infections in crops treated with this compound .
Plant Growth Regulators
In addition to its antifungal activity, this compound has been explored as a plant growth regulator. Research indicates that it can enhance seed germination and improve root development in several plant species. The application of this compound has led to increased biomass and yield in treated plants compared to controls .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for improving material properties. Its presence enhances thermal stability and mechanical strength in polymer composites. This has implications for developing advanced materials suitable for high-performance applications .
Nanotechnology
In nanotechnology, this compound has been utilized as a stabilizing agent for nanoparticles. Its ability to form stable complexes with metal ions allows for the synthesis of nanoparticles with controlled sizes and shapes. These nanoparticles have applications in drug delivery systems and catalysis .
Data Summary
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Significant activity against various bacterial strains |
| Anticancer Compounds | Induced apoptosis in cancer cells | |
| Neuroprotective Agents | Reduced neuronal damage in animal models | |
| Agricultural Science | Fungicides | Effective against plant pathogens |
| Plant Growth Regulators | Enhanced seed germination and root development | |
| Materials Science | Polymer Chemistry | Improved thermal stability and mechanical strength |
| Nanotechnology | Stabilizing agent for nanoparticles |
Mechanism of Action
The mechanism of action of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
Modifications to the triazole scaffold significantly influence physicochemical and biological properties. Key analogs include:
Halogen-Substituted Derivatives
- [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 133902-66-6): Substituents: 4-chlorophenyl at position 1, methanol at position 4. Impact: The electron-withdrawing chlorine atom enhances stability and may improve binding to biological targets via halogen bonding .
- [1-(2,3-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1504754-13-5): Substituents: 2,3-difluorophenyl at position 1.
Alkyl/Aryl Modifications
- 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one (10): Substituents: 4-methylphenyl at position 1, phenoxyacetyl group at position 4. Biological Activity: Demonstrated superior antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC = 2–4 µg/mL), outperforming ampicillin and vancomycin .
- (5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid: Substituents: Acetic acid (-CH₂COOH) replaces methanol. Reactivity: Participates in cyclocondensation reactions to form thiadiazole derivatives with antiproliferative effects .
Positional Isomers
- (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol: Substituents: Triazole exists in the 2H tautomeric form. Impact: Altered regiochemistry may affect hydrogen-bonding patterns and pharmacokinetic properties .
Physicochemical Properties
- Solubility: The methanol group enhances aqueous solubility compared to non-polar analogs like methyl esters (e.g., methyl 1-phenethyl-4-phenyl-1H-triazole-5-carboxylate) .
- Crystallography: Derivatives such as chalcone hybrids (e.g., C31H26N8O) crystallize in monoclinic systems (space group P2₁/c), with bond lengths and angles refined using SHELXL .
Key Research Findings
Antimicrobial Superiority: Compound 10, derived from the parent structure, shows 2–4x greater activity than clinical antibiotics, highlighting the importance of phenoxyacetyl substituents .
Synthetic Versatility: The methanol group facilitates diverse reactions (e.g., nucleophilic substitution, condensation), enabling rapid generation of libraries for high-throughput screening .
Biological Activity
(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol is a compound characterized by its unique triazole structure, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 189.21 g/mol. Its structure features a triazole ring substituted with a methyl group and a phenyl group, along with a hydroxymethyl group, which may enhance its solubility and reactivity in biological systems .
Biological Activities
Recent studies indicate that compounds containing the triazole moiety exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound are still under investigation. However, preliminary data suggest the following potential activities:
Antibacterial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antibacterial effects. For instance, a study evaluated the antibacterial activity of several synthesized compounds related to this compound against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae. The results showed promising antibacterial activity comparable to standard drugs like streptomycin and neomycin .
| Compound | Pathogen Tested | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|---|
| 10b | E. coli | 15 | 100 |
| 10c | K. pneumoniae | 12 | 100 |
| 10d | S. dysenteriae | 14 | 100 |
Antifungal Activity
In vitro studies have also assessed the antifungal properties of related triazole compounds against various human pathogenic fungi. The compound demonstrated effective antifungal activity against several strains .
The mechanism of action for this compound is not fully elucidated; however, it is believed that the triazole ring facilitates interactions with biological macromolecules such as proteins involved in critical signaling pathways related to inflammation and cancer progression. Future studies employing molecular docking and spectroscopic methods are essential to clarify these interactions.
Synthesis Methods
The synthesis of this compound typically involves azide–alkyne cycloaddition reactions or other coupling methods. A common synthetic route includes the reaction between phenyl azide and propargyl alcohol under heat conditions .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antibacterial Screening : A series of novel derivatives were synthesized and screened for antibacterial activity against multiple pathogens. The results indicated that compounds containing specific substituents on the phenyl ring exhibited enhanced activity.
- Antifungal Evaluation : Compounds derived from triazole structures were evaluated for their antifungal properties against strains like Candida albicans, revealing significant efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol, and how are intermediates validated?
- Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 4-azido-6-methoxy-2-methylquinoline reacts with propargyl alcohol to form triazole intermediates . Post-synthesis, intermediates like [1-(5-methyl-1-aryl-1H-triazol-4-yl)ethanones] are oxidized to aldehydes using Jones reagent (CrO₃/H₂SO₄), followed by reduction with NaBH₄ to yield the methanol derivative . Validation involves ¹H/¹³C-NMR , IR spectroscopy , and mass spectrometry to confirm functional groups and molecular weight .
Q. How is the compound characterized structurally and spectroscopically?
- Answer :
- Spectroscopy :
- ¹H-NMR : Peaks at δ 2.4–2.6 ppm (methyl group), δ 7.2–7.8 ppm (aromatic protons), and δ 4.5–5.0 ppm (methanol -OH, exchangeable).
- IR : Stretching vibrations at ~3200 cm⁻¹ (O-H), ~1600 cm⁻¹ (C=N triazole), and ~1500 cm⁻¹ (C=C aromatic).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths (e.g., C-N triazole bonds: ~1.31 Å) and angles .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved experimentally?
- Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). For example, tubulin polymerization inhibition (IC₅₀ ~2.5 μM in BT-474 cells ) versus antimicrobial activity (MIC ~8–16 μg/mL ) suggests target specificity. Resolve via:
- Dose-response assays across multiple cell lines.
- Mechanistic studies : Fluorescence polarization assays for tubulin binding vs. bacterial membrane disruption assays.
- Structural analogs : Compare substituent effects (e.g., phenyl vs. benzyl groups) on activity .
Q. What computational strategies model the compound’s interactions with biological targets?
- Answer :
- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity .
- Molecular docking : Simulates binding to tubulin’s colchicine site (PDB ID: 1SA0) using AutoDock Vina, revealing hydrogen bonds with β-tubulin residues (e.g., Val238, Lys254) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How is SHELX employed to refine the crystal structure of derivatives, and what challenges arise?
- Answer :
- Data Processing : Integrate diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) using SHELXS for structure solution and SHELXL for refinement .
- Challenges :
- Disorder : Methyl/phenyl groups may require PART commands for split positions.
- Twinned Data : Use TWIN/BASF commands for high R-factor cases .
- Validation : Check R₁/wR₂ (<5%), and residual electron density (<0.5 eÅ⁻³) .
Q. What strategies optimize multi-step synthesis for derivatives in structure-activity relationship (SAR) studies?
- Answer :
- Modular Design : Start with (5-methyl-1-phenyl-triazol-4-yl)methanol as a core. Introduce substituents via:
- Esterification : React with acyl chlorides to form ester derivatives.
- Mitsunobu Reaction : Convert -OH to ethers using DIAD/PPh₃ .
- Yield Optimization : Use microwave-assisted synthesis (e.g., 80°C, 30 min) to accelerate CuAAC steps .
- Purification : Employ flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
